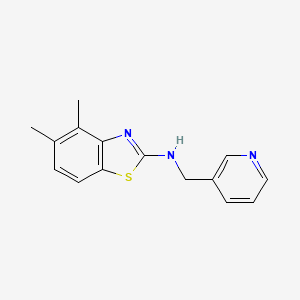

4,5-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

描述

4,5-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (molecular formula: C₁₅H₁₅N₃S, molecular weight: 269.37 g/mol) is a benzothiazole derivative featuring a dimethyl-substituted benzothiazole core and a pyridin-3-ylmethyl amine group .

属性

IUPAC Name |

4,5-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S/c1-10-5-6-13-14(11(10)2)18-15(19-13)17-9-12-4-3-7-16-8-12/h3-8H,9H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSLLUULHUYBNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NCC3=CN=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4,5-Dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article delves into its biological activity, supported by recent research findings and data.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C₁₅H₁₅N₃S

- Molecular Weight : 269.37 g/mol

- CAS Number : 1352999-57-5

The structure includes a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that benzothiazole derivatives exhibit a range of biological activities. The specific compound in focus has been evaluated for its potential in several areas:

Anticancer Activity

Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In a comparative study, certain benzothiazole derivatives exhibited IC₅₀ values in the low micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating their potential as anticancer agents .

Neuroprotective Effects

Recent studies have suggested that benzothiazole derivatives possess neuroprotective effects. The mechanism involves inhibition of acetylcholinesterase (AChE) and reduction of amyloid-beta aggregation, which are critical factors in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promising results in preventing oxidative stress and promoting neuronal health .

Research Findings and Case Studies

科学研究应用

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds containing benzothiazole moieties exhibit anticancer activities. The structure of 4,5-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine suggests it may interact with biological targets involved in cancer progression. Studies have shown that benzothiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds similar to this one have been tested for their ability to inhibit specific kinases that are crucial for tumor cell proliferation .

Antimicrobial Activity

Benzothiazole derivatives are also noted for their antimicrobial properties. The presence of the pyridine ring in this compound may enhance its interaction with microbial enzymes or membranes, leading to effective antimicrobial activity. Preliminary studies suggest that this compound could be effective against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent .

Material Science

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of benzothiazole compounds make them suitable for applications in organic electronics, particularly in OLEDs. The incorporation of this compound into OLED materials could enhance light emission efficiency and stability due to its favorable charge transport characteristics .

Polymer Additives

In polymer science, benzothiazole derivatives can serve as additives to improve thermal stability and mechanical properties of polymers. The compound's ability to act as a stabilizer against thermal degradation is being explored in various polymer formulations .

Cosmetic Formulations

Skin Care Products

The compound's potential as an active ingredient in cosmetic formulations is under investigation. Its properties may contribute to skin hydration and protection against environmental stressors. Studies suggest that benzothiazole derivatives can enhance the stability and effectiveness of topical formulations by improving skin penetration and providing antioxidant effects .

Case Studies and Research Findings

相似化合物的比较

Structural Modifications

The compound’s structural uniqueness lies in its 4,5-dimethylbenzothiazole core and pyridin-3-ylmethyl side chain. Below is a comparison with key analogues (Table 1):

Table 1: Structural and Molecular Comparisons

*Calculated based on molecular formulas.

- Substituent Effects: Halogen vs. Pyridinylmethyl vs. Other Amines: The pyridin-3-ylmethyl group in the target compound may offer π-π stacking interactions in biological targets, unlike simpler amines (e.g., 6-chloro-1,3-benzothiazol-2-amine) .

Physicochemical Properties

Target Compound

Comparative Bioactivity

- Halogenated Derivatives : Chloro substituents (e.g., CBK277757) may enhance electrophilic reactivity, enabling covalent binding to biological targets .

- Sulfonyl Derivatives : Polar groups like methylsulfonyl () could improve solubility but reduce blood-brain barrier penetration compared to alkylated analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。